Tripbromolide

Descripción

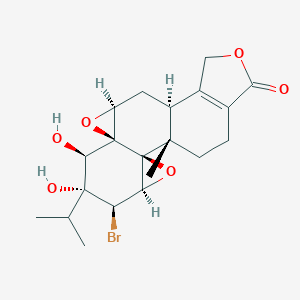

Tripbromolide (chemical name: tripbromolide, abbreviated as 3 in structural studies) is a brominated derivative of triptolide, a diterpenoid isolated from Tripterygium wilfordii, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties . Triptolide derivatives, including tripbromolide, were synthesized to mitigate the high toxicity of the parent compound while retaining its pharmacological efficacy. Structurally, tripbromolide features a bromine substitution at a specific position on the triptolide backbone, which alters its pharmacokinetic and toxicological profiles .

Propiedades

Número CAS |

137149-64-5 |

|---|---|

Fórmula molecular |

C20H25BrO6 |

Peso molecular |

441.3 g/mol |

Nombre IUPAC |

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |

InChI |

InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |

Clave InChI |

TUMFKARHYGRRPA-LZVGCMTRSA-N |

SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |

SMILES isomérico |

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O |

SMILES canónico |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |

Sinónimos |

tripbromide tripbromolide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Tripbromolide is most frequently compared to triptolide (1) and tripchlorolide (2), two closely related compounds with shared biological activities. Below is a detailed analysis of their structural, functional, and pharmacological differences:

Table 1: Comparative Analysis of Triptolide, Tripchlorolide, and Tripbromolide

| Parameter | Triptolide (1) | Tripchlorolide (2) | Tripbromolide (3) |

|---|---|---|---|

| Chemical Structure | Epoxidized diterpenoid | Chlorinated derivative | Brominated derivative |

| Immunosuppressive Activity | High (reference standard) | Similar to triptolide | Similar to triptolide |

| Toxicity | High (dose-limiting) | Reduced vs. triptolide | Reduced vs. triptolide |

| Synthesis Yield | N/A (natural compound) | 92% (via HCl in acetone) | Not explicitly reported |

| Key Modification | Parent compound | Cl substitution | Br substitution |

Structural and Functional Insights:

Its epoxide and α,β-unsaturated carbonyl groups are critical for binding to molecular targets like NF-κB and XPB .

Tripchlorolide (2): Chlorination at a specific position reduces toxicity while maintaining immunosuppressive activity. The electronegative chlorine atom enhances stability but may slightly alter target affinity compared to bromine .

Tripbromolide (3): Bromine’s larger atomic radius and lower electronegativity compared to chlorine may improve membrane permeability and prolong half-life. Studies confirm its in vitro immunosuppressive activity matches triptolide, with significantly lower cytotoxicity in cell models .

Mechanistic Differences:

- Toxicity Reduction : Both tripchlorolide and tripbromolide mitigate triptolide’s toxicity by modifying reactive electrophilic sites responsible for off-target interactions. Bromine’s steric bulk may further shield reactive moieties, enhancing selectivity .

- Activity Retention : The halogen substitutions (Cl or Br) preserve the core structure required for inhibiting pro-inflammatory cytokine production and T-cell proliferation, as demonstrated in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.